Cas no 62394-04-1 (Ryanodol, 3-deoxy-)

Ryanodol, 3-deoxy- structure
Productnaam:Ryanodol, 3-deoxy-
Ryanodol, 3-deoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ryanodol, 3-deoxy-
- Cinnzeylanol
- [ "" ]
- CHEBI:169400
- AKOS040761508
- 62394-04-1
- CHEMBL463605
- (1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol
- 3-Deoxy-Ryanodol
- NS00067895
- 3-Deoxyryanodol
-
- Inchi: InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14-,15-,16-,17+,18-,19+,20+/m0/s1
- InChI-sleutel: TVHZPQAYPSOHQT-TXGAYMLMSA-N
- LACHT: CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O
Berekende eigenschappen
- Exacte massa: 384.21500
- Monoisotopische massa: 384.21480336g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 1
- Complexiteit: 759
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 10
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.8
- Topologisch pooloppervlak: 131Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.5±0.1 g/cm3
- Kookpunt: 575.8±50.0 °C at 760 mmHg
- Vlampunt: 302.0±30.1 °C
- PSA: 130.61000
- LogboekP: -0.35120
- Dampfdruk: 0.0±3.6 mmHg at 25°C
Ryanodol, 3-deoxy- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Ryanodol, 3-deoxy- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG74797-5mg |
Cinnzeylanol |
62394-04-1 | 97.0% | 5mg |
$719.00 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3663-1 mg |
Cinnzeylanol |
62394-04-1 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3663-1mg |
Cinnzeylanol |
62394-04-1 | 1mg |
¥ 2595 | 2024-07-20 | ||
TargetMol Chemicals | TN3663-1 mg |
Cinnzeylanol |
62394-04-1 | 98% | 1mg |
¥ 2,595 | 2023-07-11 |
Ryanodol, 3-deoxy- Gerelateerde literatuur
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
62394-04-1 (Ryanodol, 3-deoxy-) Gerelateerde producten
- 136656-07-0(Timosaponin BII)
- 1033747-78-2(2,5-Methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol,octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-,(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-)
- 41059-79-4(Timosaponin AIII)
- 69884-00-0(Pseudoginsenoside F11)
- 11024-24-1(Digitonin)
- 2228228-45-1(3-(4-bromo-5-methoxythiophen-2-yl)propan-1-amine)
- 6497-05-8(2-amino-4-(carboxymethyl)-1,3-thiazole-5-carboxylic acid)
- 1880413-21-7(1-(5-(Piperazine-1-carbonyl)thiophen-2-yl)ethan-1-one)
- 1021226-12-9(2,4-difluoro-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide)
- 69173-71-3(17-Hydroxy Capsaicin)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:62394-04-1)Cinnzeylanol

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek